molecular formula C23H30FN3O3 B13851212 Enrofloxacin Butyl Ester

Enrofloxacin Butyl Ester

Cat. No.: B13851212
M. Wt: 415.5 g/mol
InChI Key: UMURLZVFTAULTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin Butyl Ester is a derivative of Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. Enrofloxacin itself is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria . The esterification of Enrofloxacin with butyl alcohol enhances its pharmacokinetic properties, potentially improving its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Butyl Ester typically involves the esterification of Enrofloxacin with butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{Enrofloxacin} + \text{Butyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the esterification process is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to isolate the ester product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: Enrofloxacin and butyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced forms of Enrofloxacin.

Scientific Research Applications

Enrofloxacin Butyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections in animals.

    Medicine: Explored for its improved pharmacokinetic properties compared to Enrofloxacin, potentially leading to better therapeutic outcomes.

    Industry: Utilized in the development of veterinary pharmaceuticals and formulations .

Mechanism of Action

The mechanism of action of Enrofloxacin Butyl Ester is similar to that of Enrofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, it prevents the supercoiling and subsequent replication of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

    Levofloxacin: A broad-spectrum antibiotic used in both human and veterinary medicine.

Comparison: Enrofloxacin Butyl Ester is unique due to its esterified form, which may offer improved solubility and bioavailability compared to its parent compound, Enrofloxacin. This can lead to enhanced therapeutic efficacy and reduced dosing frequency .

Properties

Molecular Formula

C23H30FN3O3

Molecular Weight

415.5 g/mol

IUPAC Name

butyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C23H30FN3O3/c1-3-5-12-30-23(29)18-15-27(16-6-7-16)20-14-21(19(24)13-17(20)22(18)28)26-10-8-25(4-2)9-11-26/h13-16H,3-12H2,1-2H3

InChI Key

UMURLZVFTAULTF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)CC)C4CC4

Origin of Product

United States

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